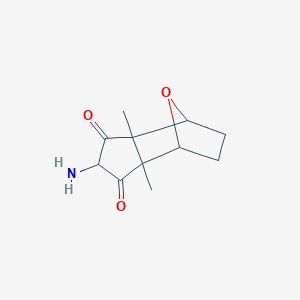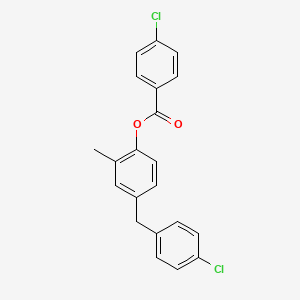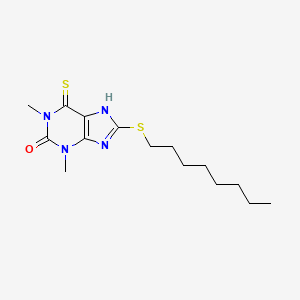
Theophylline, 8-octylthio-6-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theophylline, 8-octylthio-6-thio-, is a derivative of theophylline, a well-known methylxanthine used primarily for its bronchodilator effects. This compound has the molecular formula C15H24N4OS2 and is characterized by the presence of octylthio and thio groups at the 8th and 6th positions, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of theophylline with octylthiol and a sulfurizing agent under controlled conditions . The reaction is usually carried out in a suitable solvent, such as acetonitrile, and may require the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of theophylline, 8-octylthio-6-thio-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Theophylline, 8-octylthio-6-thio-, undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octylthio or thio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of theophylline .
Applications De Recherche Scientifique
Theophylline, 8-octylthio-6-thio-, has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing heterocycles.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its bronchodilator properties and potential anti-inflammatory effects.
Mécanisme D'action
Theophylline, 8-octylthio-6-thio-, exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscle, particularly in the bronchi, and has anti-inflammatory effects. The compound also acts as an adenosine receptor antagonist, further contributing to its bronchodilator and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Theophylline: A methylxanthine with similar bronchodilator effects but lacking the octylthio and thio modifications.
Caffeine: Another methylxanthine with stimulant properties but different pharmacological effects.
Theobromine: A methylxanthine found in chocolate, with milder stimulant and bronchodilator effects compared to theophylline.
Uniqueness
Theophylline, 8-octylthio-6-thio-, is unique due to its specific modifications, which enhance its lipophilicity and potentially alter its pharmacokinetic and pharmacodynamic properties. These modifications may result in improved efficacy and reduced side effects compared to its parent compound, theophylline .
Propriétés
Numéro CAS |
4791-40-6 |
|---|---|
Formule moléculaire |
C15H24N4OS2 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1,3-dimethyl-8-octylsulfanyl-6-sulfanylidene-7H-purin-2-one |
InChI |
InChI=1S/C15H24N4OS2/c1-4-5-6-7-8-9-10-22-14-16-11-12(17-14)18(2)15(20)19(3)13(11)21/h4-10H2,1-3H3,(H,16,17) |
Clé InChI |
XNSPJKAHKOGEEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S,5R)-5-[(dimethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14746496.png)
![N-[[5-(4-acetylphenyl)-2-furyl]methylideneamino]-3-hydroxy-naphthalene-2-carboxamide](/img/structure/B14746502.png)
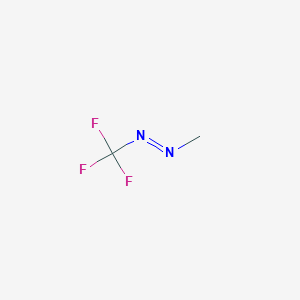
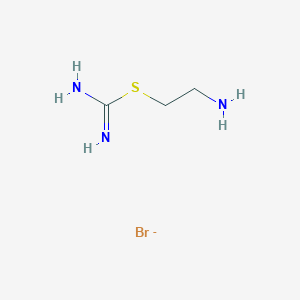
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
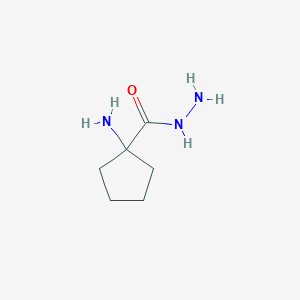
![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
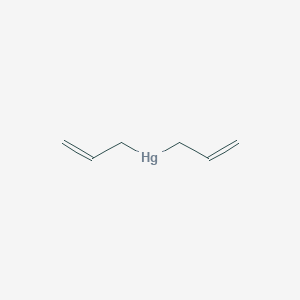
![[1,3]Thiazolo[4,5-F]quinoxaline](/img/structure/B14746556.png)
